![molecular formula C22H33NO2 B14233156 3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile CAS No. 650606-15-8](/img/structure/B14233156.png)
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile is an organic compound with the molecular formula C20H29NO2 It is characterized by the presence of a phenyl ring substituted with a decyloxy group and an ethoxymethyl group attached to a propenenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile typically involves the following steps:
Formation of the Decyloxyphenyl Intermediate: The starting material, 4-hydroxybenzaldehyde, undergoes an etherification reaction with decyl bromide in the presence of a base such as potassium carbonate to form 4-(decyloxy)benzaldehyde.
Knoevenagel Condensation: The 4-(decyloxy)benzaldehyde is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base like piperidine to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or bromo derivatives of the original compound.
科学的研究の応用
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile: Similar structure but with an additional decyloxy group on the phenyl ring.
2-Propenenitrile, 3-[3,4-bis(decyloxy)phenyl]-2-(ethoxymethyl)-, (2E): Another variant with different substitution patterns on the phenyl ring.
Uniqueness
3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
650606-15-8 |
|---|---|
分子式 |
C22H33NO2 |
分子量 |
343.5 g/mol |
IUPAC名 |
3-(4-decoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H33NO2/c1-3-5-6-7-8-9-10-11-16-25-22-14-12-20(13-15-22)17-21(18-23)19-24-4-2/h12-15,17H,3-11,16,19H2,1-2H3 |
InChIキー |
PMUJFIZVEGICFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=C(COCC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


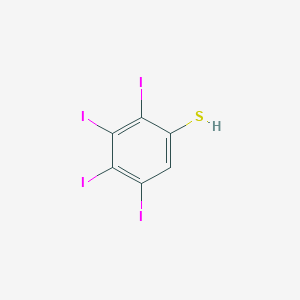
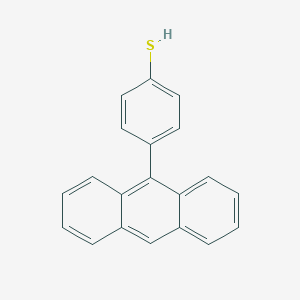
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
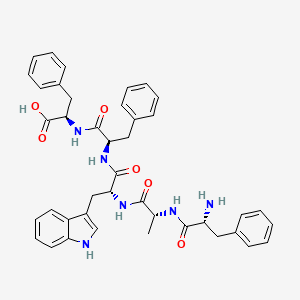
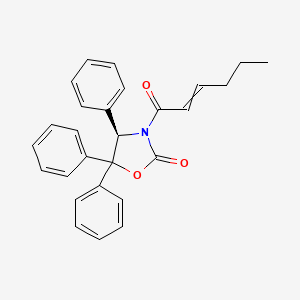
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)


![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)
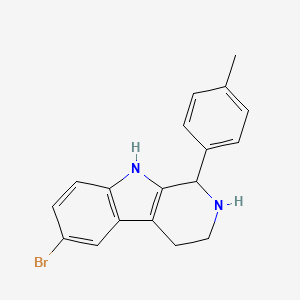
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
